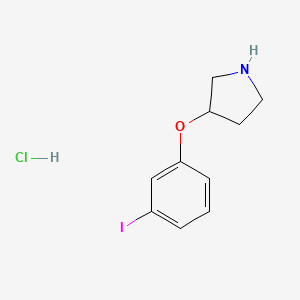

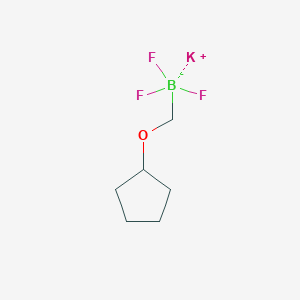

![molecular formula C7H7NO2 B1451178 2H,4H,5H,6H-furo[3,2-b]pyridin-2-one CAS No. 35894-35-0](/img/structure/B1451178.png)

2H,4H,5H,6H-furo[3,2-b]pyridin-2-one

Descripción general

Descripción

2H,4H,5H,6H-furo[3,2-b]pyridin-2-one , also known as 2H-furo[3,2-b]pyran-2-one , is a heterocyclic compound with the following characteristics:

- Chemical Formula : C~7~H~7~NO~2~

- Molecular Weight : 137.14 g/mol

- CAS Number : 35894-35-0

Synthesis Analysis

The synthetic methods for 2H,4H,5H,6H-furo[3,2-b]pyridin-2-one are documented in scientific literature. Researchers have explored various routes to obtain this compound, including cyclization reactions and modifications of pyridine derivatives. However, further investigation is needed to optimize the synthesis process.

Molecular Structure Analysis

The molecular structure of 2H,4H,5H,6H-furo[3,2-b]pyridin-2-one consists of a fused pyridine and furan ring system. The pyridine ring contributes aromaticity, while the furan moiety introduces heterocyclic features. The oxygen atom in the pyran ring plays a crucial role in its reactivity.

!Molecular Structure

Chemical Reactions Analysis

- Ring Opening Reactions : The pyran ring can undergo ring-opening reactions, leading to the formation of various derivatives. These reactions may involve nucleophiles or electrophiles.

- Substitution Reactions : Substituents on the pyridine and furan rings can influence the reactivity. Halogenation, alkylation, and acylation reactions are common.

- Cyclization Reactions : Intramolecular cyclizations can yield fused heterocyclic compounds related to 2H,4H,5H,6H-furo[3,2-b]pyridin-2-one.

Physical And Chemical Properties Analysis

- Boiling Point : Not specified in available data.

- Solubility : Soluble in organic solvents (e.g., DMSO, methanol).

- Stability : Sensitive to light and air; store in a cool, dry place.

Aplicaciones Científicas De Investigación

Cytotoxic Properties and Anticancer Applications

- Furo[3,2-b]pyridine derivatives have been synthesized and evaluated for their cytotoxic properties against cancer cell lines in vitro. The compound 3b, a derivative of 2H,4H,5H,6H-furo[3,2-b]pyridin-2-one, showed promising growth inhibition of MDAMB-231 and MCF-7 cell lines and inhibition of SIRT1, along with apoptosis-inducing potential when tested against MCF-7 cells (Sri Laxmi et al., 2020).

Bioisosteres of 5-HT 1F Receptor Agonists

- A series of substituted furo[3,2-b]pyridines were synthesized and evaluated as bioisosteres of 5-HT(1F) receptor agonist indole analogues. This replacement resulted in compounds with similar 5-HT(1F) receptor affinity and improved selectivity compared to the indole analogues, identifying potential candidates for treating acute migraine (Mathes et al., 2004).

Anticancer Activity and Molecular Modeling Studies

- Novel furo[2,3-b]pyridine-2-carboxamide/pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives were prepared and demonstrated significant anticancer activity against multiple human cancer cell lines. CoMFA and CoMSIA studies provided a strong basis for the rational design of more active and selective cell line inhibitors (Santhosh kumar et al., 2018).

Formation Pathway in Food Chemistry

- The formation of 6-(hydroxymethyl)pyridin-3-ol from 5-(hydroxymethy)furfural (HMF) in the presence of ammonia-producing compounds was studied, highlighting a pathway for the formation of pyridin-3-ols in foods. This study provides insight into the conversions of furfural into pyridin-3-ol and of 2-acetylfuran into 2-methylpyridin-3-ol, important in understanding the formation of pyridin-3-ols in foods subjected to thermal heating and ammonia (Hidalgo et al., 2020).

Pharmacophores with Potential Antipsychotic Activity

- The furo[3,2-c]pyridine ring systems, when synthesized and appended to various imide rings, were found to have significant activity in the blockade of various behaviors and responses, indicating potential antipsychotic activity. These compounds displayed potent affinity for serotonin 5-HT1 and 5-HT2 receptors while weakly interacting with the dopamine D2 receptor (New et al., 1989).

Safety And Hazards

- Safety Precautions : Handle with care; wear appropriate protective equipment.

- Toxicity : Limited toxicity data available; avoid ingestion or inhalation.

- Environmental Impact : Dispose of properly according to local regulations.

Direcciones Futuras

- Biological Studies : Investigate its potential as a drug candidate or lead compound.

- Synthetic Optimization : Explore efficient synthetic routes.

- Structure-Activity Relationship (SAR) : Correlate structure with biological activity.

- Applications : Assess its use in material science or catalysis.

Propiedades

IUPAC Name |

5,6-dihydrofuro[3,2-b]pyridin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7-4-5-6(10-7)2-1-3-8-5/h2,4,9H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGZRLXNVZKTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C2C=C(OC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H,4H,5H,6H-furo[3,2-b]pyridin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B1451095.png)

![7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1451097.png)

![4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine](/img/structure/B1451098.png)

![(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride](/img/structure/B1451105.png)